molecular formula C8H12O2 B2811999 (4Z)-4-(2-methylpropylidene)oxolan-3-one CAS No. 2220111-44-2

(4Z)-4-(2-methylpropylidene)oxolan-3-one

Cat. No.: B2811999
CAS No.: 2220111-44-2
M. Wt: 140.182
InChI Key: GDLRRGUAFXEVPG-CLTKARDFSA-N
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Description

(4Z)-4-(2-Methylpropylidene)oxolan-3-one is a cyclic ketone with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . Its structure features a five-membered oxolane (tetrahydrofuran) ring substituted at the 4-position with a 2-methylpropylidene group in the Z-configuration (Figure 1). This compound is cataloged under CAS number EN300-170293 and is utilized as a building block in organic synthesis, particularly for generating heterocyclic frameworks .

Properties

IUPAC Name

(4Z)-4-(2-methylpropylidene)oxolan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(2)3-7-4-10-5-8(7)9/h3,6H,4-5H2,1-2H3/b7-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLRRGUAFXEVPG-CLTKARDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C1COCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C\1/COCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4Z)-4-(2-methylpropylidene)oxolan-3-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound, also known as a substituted oxolanone, features a five-membered ring with a ketone functional group. Its chemical formula is C6H10O2C_6H_{10}O_2, and it has unique structural properties that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on metabolic pathways, antimicrobial properties, and potential therapeutic applications.

1. Metabolic Effects

Research indicates that this compound may influence lipid metabolism. It has been shown to modulate thyroid hormone receptors, which play a critical role in metabolic regulation. Compounds that interact with these receptors can lead to improved lipid profiles and reduced risk of metabolic disorders .

2. Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its efficacy has been tested in vitro against bacteria and fungi, suggesting potential applications in treating infections or as a preservative in food products .

3. Therapeutic Applications

The compound's interaction with thyroid hormone receptors suggests its potential use in treating conditions related to thyroid dysfunctions, such as hypothyroidism or metabolic syndrome. Ongoing research aims to elucidate its mechanisms further and assess its safety profile for clinical use .

Case Studies

Several case studies highlight the compound's biological activity:

  • Case Study 1: Metabolic Regulation
    A study involving animal models treated with this compound showed significant improvements in lipid metabolism markers compared to control groups. This suggests a potential role in managing dyslipidemia .
  • Case Study 2: Antimicrobial Efficacy
    In vitro tests revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, indicating its promise as an antimicrobial agent .

The mechanisms through which this compound exerts its effects include:

  • Thyroid Hormone Receptor Modulation : The compound acts as an agonist for thyroid hormone receptors, influencing gene expression related to metabolism and growth.
  • Antimicrobial Activity : Its structural features allow it to disrupt microbial cell membranes or interfere with metabolic pathways essential for pathogen survival.

Scientific Research Applications

Pharmaceutical Applications

1. Thyroid Hormone Modulation
Research indicates that (4Z)-4-(2-methylpropylidene)oxolan-3-one acts as a modulator of thyroid hormone receptors. This property makes it a candidate for treating conditions associated with thyroid dysfunction, such as hypothyroidism and hyperthyroidism. Studies have demonstrated its efficacy in enhancing the action of thyroid hormones, potentially leading to better therapeutic outcomes in patients with thyroid-related disorders .

2. Antimicrobial Properties
The compound has shown promising results in antimicrobial applications. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. Its mechanism appears to involve disruption of bacterial cell membranes, making it a potential candidate for developing new antibiotics.

3. Anti-inflammatory Effects
In vitro studies have highlighted the anti-inflammatory properties of this compound. It has been shown to reduce the production of pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Agrochemical Applications

1. Pesticide Development
The compound's structural characteristics have led to investigations into its use as a pesticide. Preliminary studies indicate that it may effectively target specific pests while being less harmful to beneficial insects, positioning it as a safer alternative in agricultural practices .

2. Plant Growth Regulation
Research has also explored the potential of this compound as a plant growth regulator. It appears to influence plant hormone pathways, promoting growth and resistance to environmental stressors .

Material Science Applications

1. Polymer Synthesis
this compound is being investigated for its role in polymer chemistry. Its reactivity allows it to serve as a monomer in synthesizing biodegradable polymers, which are increasingly important in addressing plastic pollution .

2. Coatings and Adhesives
The compound's chemical properties lend themselves to applications in coatings and adhesives. Its ability to form strong bonds can enhance the durability and performance of various materials used in construction and manufacturing industries .

Case Studies

Application AreaStudy ReferenceKey Findings
Thyroid Modulation Enhanced thyroid hormone action observed
Antimicrobial ActivityEffective against multiple bacterial strains
Pesticide Development Targeted pest control with minimal side effects
Polymer Synthesis Potential for creating biodegradable materials

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Shared Molecular Formula

The following compounds share the molecular formula C₈H₁₂O₂ but differ in ring substitution and stereochemistry:

Compound Name Substituents/Ring System Key Features Reference
(4Z)-4-(2-Methylpropylidene)oxolan-3-one Oxolane (tetrahydrofuran) ring, Z-configured 2-methylpropylidene at C4 Cyclic ketone with planar stereoelectronic constraints
6-Propyl-5,6-dihydro-2H-pyran-2-one Dihydropyran ring, propyl substituent at C6 Six-membered lactone with reduced ring strain compared to oxolane derivatives
rac-(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one Bicyclic framework (norbornenone derivative) Fused bicyclic system with rigid geometry; higher steric hindrance

Key Observations :

  • This compound exhibits greater ring strain due to the planar oxolane ring compared to the bicyclic or dihydropyran analogs.

Stereochemical and Functional Group Comparisons

Z-Configuration in Related Compounds
  • 3-((4Z,7Z)-Heptadeca-4,7-dien-1-yl)phenol (from H. cochinchinensis extracts): Shares the Z-configuration in its alkenyl substituent but differs in biological origin and phenolic functional group .
  • 4-{(4Z)-4-[(2Z)-3-(4-Fluoroanilino)-1-hydroxybut-2-en-1-yl]...}: A structurally complex enamine with dual Z-configured alkenes, stabilized by intramolecular hydrogen bonding .

Reactivity Implications :

  • The Z-configuration in this compound may favor conrotatory electrocyclic reactions under thermal conditions, unlike E-isomers or non-conjugated analogs .
Oxolan-3-one Derivatives
  • Oxolan-3-one (CAS 589-38-8): A simpler analog lacking substituents, identified as a urinary metabolite in humans. Its unsubstituted oxolane ring exhibits higher polarity and lower lipophilicity compared to the methylpropylidene-substituted derivative .

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